molecular formula C10H8N4O3S B3280741 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde CAS No. 721417-20-5

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde

Cat. No. B3280741
CAS RN: 721417-20-5
M. Wt: 264.26 g/mol
InChI Key: YDKSYOUKMKMINV-UHFFFAOYSA-N
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Description

The compound “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde” is an organic compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a sulfanyl group (-SH), a nitro group (-NO2), and an aldehyde group (-CHO).

Scientific Research Applications

  • Anticancer Activity 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde has been investigated for its potential as an anticancer agent. Studies suggest that it exhibits biological activity against certain types of cancer cells. Researchers explore its mechanisms of action and evaluate its efficacy in inhibiting tumor growth.
  • Photocatalysis

    • Complexes based on 4,4′-(1H-1,2,4-triazol-1-yl) ligands have been studied for their photocatalytic capabilities. In particular, 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde derivatives exhibit excellent photocatalytic performance in the degradation of organic dyes, such as methylene blue (MB) and malachite green (MV) . Researchers investigate their potential for environmental remediation.

    Quantitative Structure-Activity Relationship (QSAR) Studies

    • Researchers have employed QSAR modeling to predict the antifungal activity of related compounds. For instance, 5-((1H-1,2,4-triazol-1-yl)methyl)-4-(arylideneamino)-4H-1,2,4-triazole-3-thiol and 5-((1H-1,2,4-triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthioarylethanone have been investigated for their antifungal properties against Alternaria solani . QSAR models aid in understanding structure-activity relationships and guide further compound design.

    Selective Adsorption of Sulfate-Containing Dyes

    • A Co(II) coordination polymer containing 4,4′-(1H-1,2,4-triazol-1-yl) ligands selectively adsorbs sulfate-containing dyes through Lewis acid-base interactions. Researchers explore its potential for wastewater treatment and dye removal .

Mechanism of Action

The mechanism of action would depend on the application of this compound. For example, some triazole derivatives have been studied for their antimicrobial, antifungal, and anticancer activities .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the biological activity of some triazole derivatives, this could include further exploration of its potential as a therapeutic agent .

properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S/c1-13-6-11-12-10(13)18-9-3-2-7(5-15)4-8(9)14(16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKSYOUKMKMINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde
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4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde
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4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde
Reactant of Route 4
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde
Reactant of Route 5
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde
Reactant of Route 6
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde

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